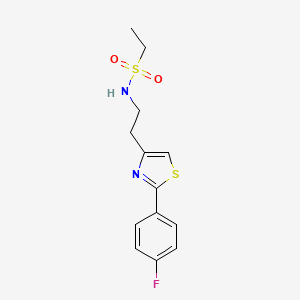

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

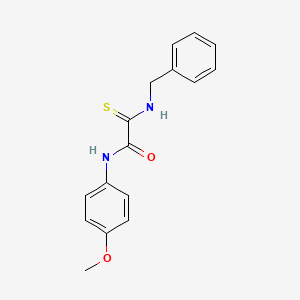

“N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the design, synthesis, and pharmacological evaluation of the 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles, the N-substituted 2-phenylthiazol-4-ethylamides, and the N-substituted 4-phenylthiazol-2-ethylamides have been reported . The synthesis involved various steps, including coupling the commercially available 1-adamantylcarboxylic acid and (±)-10-camphorsulfonyl chloride with the 2-phenylthiazol-4-ethylamine and the 4-phenylthiazol-2-ethylamine .Molecular Structure Analysis

Thiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the hydrazinolysis of phthalimide derivative led to the deprotected parent compound 2-{2-[3-(adamant-1-yl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine, which was subsequently methylated, dimethylated, acylated, and carbamoylated to deliver adducts .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications

Gastroprotective Properties of Related Compounds

A compound with a similar structural complexity, ebrotidine, showcases gastroprotective properties by combining H2-receptor antagonist capabilities with cytoprotective effects. Its cytoprotective properties are not reliant on prostaglandin generation but are attributed to enhancing mucus gel properties such as dimension, viscosity, and hydrophobicity, which are crucial for gastric mucosal integrity and repair. This illustrates the potential of structurally complex sulfonamides in gastroprotective drug research (Slomiany, Piotrowski, & Slomiany, 1997).

Flame Retardants and Environmental Concerns

Research on novel brominated flame retardants (NBFRs) in indoor air, dust, and consumer goods highlights the environmental and health concerns associated with organosulfur and halogenated compounds. This review underscores the importance of understanding the occurrence, environmental fate, and toxicity of such compounds, pointing to a potential research avenue for "N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide" in environmental science and toxicology (Zuiderveen, Slootweg, & de Boer, 2020).

Antifungal Activities and Pharmaceutical Applications

The review of azole antifungals, including fluconazole, itraconazole, voriconazole, and posaconazole, provides insight into their pharmacology, drug interactions, and clinical use in treating fungal infections. Given the structural resemblance of thiazolyl sulfonamides to azole antifungals, there's potential for "this compound" to exhibit similar antifungal properties, warranting further pharmacological studies (Zonios & Bennett, 2008).

Optoelectronic Materials

A review on functionalized quinazolines and pyrimidines for optoelectronic materials emphasizes the incorporation of heterocyclic fragments into π-extended conjugated systems for novel optoelectronic materials development. This suggests a potential avenue for research into the photophysical properties of "this compound" and its applications in optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

While the exact mechanism of action of “N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide” is not specified in the retrieved papers, it’s worth noting that thiazoles are known to exhibit a wide range of biological activities . For instance, some thiazole derivatives have shown trypanocidal activity against Trypanosoma brucei .

properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2S2/c1-2-20(17,18)15-8-7-12-9-19-13(16-12)10-3-5-11(14)6-4-10/h3-6,9,15H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFFSDJGFLYKOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(sec-butyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693325.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2693328.png)

![N-(3,5-difluorophenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2693329.png)

![N-[(2S)-2-Hydroxy-3-phenylpropyl]prop-2-enamide](/img/structure/B2693330.png)

![3-Fluoro-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2693337.png)

![7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2693338.png)

![4-(N,N-dipropylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2693343.png)

![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate](/img/structure/B2693344.png)

![2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2693346.png)

![methyl 6-chloro-2-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2693348.png)